Ethyl 2-methoxy-4-methylbenzoate

Overview

Description

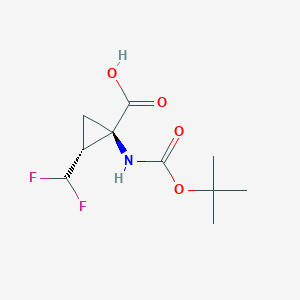

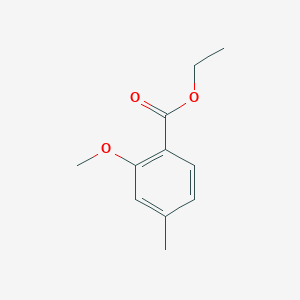

Ethyl 2-methoxy-4-methylbenzoate is an organic compound with the molecular formula C11H14O3. It is an ester derived from 2-methoxy-4-methylbenzoic acid and ethanol. This compound is known for its pleasant aroma and is often used in the fragrance industry. It also finds applications in various chemical syntheses and research.

Mechanism of Action

Target of Action

As an ester, it may interact with various enzymes and receptors in the body, particularly those involved in ester hydrolysis .

Mode of Action

Esters, including 2-Methoxy-4-methyl-benzoic acid ethyl ester, typically undergo hydrolysis in the presence of water and a strong-acid catalyst . This reaction is reversible and results in the formation of a carboxylic acid and an alcohol .

Biochemical Pathways

Esters are known to participate in various biochemical reactions, including esterification and hydrolysis . These reactions can influence a variety of downstream effects, depending on the specific enzymes and substrates involved.

Result of Action

The hydrolysis of esters can lead to changes in cellular biochemistry, potentially influencing processes such as signal transduction, energy metabolism, and enzyme regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methoxy-4-methylbenzoate can be synthesized through the esterification of 2-methoxy-4-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the reaction to completion and then purifying the product through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as fractional distillation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxy-4-methylbenzoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of an acid or base, it can hydrolyze back to 2-methoxy-4-methylbenzoic acid and ethanol.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.

Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products Formed

Hydrolysis: 2-methoxy-4-methylbenzoic acid and ethanol.

Reduction: 2-methoxy-4-methylbenzyl alcohol.

Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-methoxy-4-methylbenzoate is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.

Biology: It is used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic properties and its role as a precursor in drug synthesis.

Industry: Used in the fragrance industry for its aromatic properties and in the production of flavoring agents.

Comparison with Similar Compounds

Ethyl 2-methoxy-4-methylbenzoate can be compared with similar esters such as mthis compound and ethyl 4-methoxybenzoate. These compounds share similar structural features but differ in their physical and chemical properties, such as boiling points and reactivity. The presence of different alkyl groups (ethyl vs. methyl) can influence their solubility and interaction with other molecules.

List of Similar Compounds

- Mthis compound

- Ethyl 4-methoxybenzoate

- Methyl 2-methoxybenzoate

This compound stands out due to its unique combination of functional groups, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name |

ethyl 2-methoxy-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-14-11(12)9-6-5-8(2)7-10(9)13-3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXLPMDTDLPTIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.